molecular formula C11H10Cl2N4 B2635023 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine CAS No. 338976-38-8

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine

Cat. No. B2635023
CAS RN: 338976-38-8
M. Wt: 269.13
InChI Key: ONWHQODUHXQAOS-UHFFFAOYSA-N
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Description

“2,4-Dichlorobenzyl” is a component found in various compounds with medicinal properties . It’s often used in combination with other substances to treat infections in the mouth and throat . “Hydrazinopyridazine” is less well-studied, but hydrazine derivatives are known to have various biological activities.


Synthesis Analysis

The synthesis of “2,4-Dichlorobenzyl” compounds involves various methods. For instance, 2,4-Dichlorobenzyl chloride can be synthesized by refluxing 2,4-dichlorobenzoic acid with thionyl chloride . Another method involves the ammoxidation of 2,4-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of “2,4-Dichlorobenzyl” compounds can vary. For example, 3,4-Dichlorobenzyl Bromide has a molecular formula of C7H5BrCl2 . The orientation of the dichlorophenyl ring with respect to other groups in the molecule can significantly influence its properties .


Chemical Reactions Analysis

“2,4-Dichlorobenzyl” compounds can undergo various chemical reactions. For instance, 2,4-dichlorobenzyl chloride can be ammoxidized to produce dichlorobenzonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichlorobenzyl” compounds can vary. For example, 2,4-Dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol and is classified as harmful if swallowed and causes serious eye irritation . 3,4-Dichlorobenzyl chloride has a molecular weight of 195.47 g/mol and is classified as causing skin and eye damage .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in the construction of complex molecules. For instance, its reactivity has been explored in the preparation of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, showcasing its versatility in heterocyclic synthesis and potential precursors for further chemical transformations (Music & Verček, 2005).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has shown significance in the development of novel pharmaceutical agents. For example, research has highlighted its role in the synthesis of pyridazine analogs with potential pharmaceutical importance, highlighting the structural analysis and DFT calculations to understand its properties and interactions (Sallam et al., 2021). Another study demonstrates its application in creating novel indolylpyridazinone derivatives with expected biological activity, indicating its contribution to the discovery of new therapeutic agents with antibacterial properties (Abubshait, 2007).

Anticancer and Antimicrobial Research

Further extending its application in medicinal chemistry, compounds derived from 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine have been evaluated for their potential anticancer and antimicrobial activities. Research focusing on the synthesis and bioevaluation of derivatives as cytotoxic agents against leukemia and breast adenocarcinoma cell lines has revealed promising leads for further investigation, demonstrating the compound’s utility in the development of new anticancer therapies (Mamta et al., 2019).

Corrosion Inhibition

The compound's derivatives have also been investigated for their inhibitory effect on the corrosion of metals, such as copper in nitric acid, demonstrating the potential for applications in materials science and engineering. This research employs density functional theory calculations to understand the mechanisms underlying its effectiveness as a corrosion inhibitor, providing insights into its practical applications beyond pharmaceuticals (Zarrouk et al., 2012).

Safety and Hazards

“2,4-Dichlorobenzyl” compounds can pose various safety hazards. For example, 2,4-Dichlorobenzyl alcohol is harmful if swallowed and causes serious eye irritation . 3,4-Dichlorobenzyl chloride causes skin and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine” are not available, research into “2,4-Dichlorobenzyl” compounds and their derivatives continues to be an active area of study . These compounds have potential therapeutic applications and their synthesis, properties, and mechanisms of action are subjects of ongoing research.

properties

IUPAC Name

[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(15-14)17-16-9/h1-4,6H,5,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWHQODUHXQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine

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